molecular formula C26H26ClN5O B13401597 N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

Cat. No.: B13401597
M. Wt: 460.0 g/mol
InChI Key: YDOAWJHYHGBQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide (synonyms: PD121672, Photoswitchable PAD inhibitor) is a benzimidazole derivative characterized by a 1H-benzimidazol-2-yl core, a butyl chain substituted with a 1-amino-2-chloroethylidene group, and a terminal 4-phenylbenzamide moiety .

Properties

Molecular Formula

C26H26ClN5O

Molecular Weight

460.0 g/mol

IUPAC Name

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide

InChI

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)

InChI Key

YDOAWJHYHGBQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

BB-Cl-Amidine can be synthesized through a multi-step process involving the reaction of specific chemical precursors under controlled conditions. The synthetic route typically involves the following steps:

Industrial production methods for BB-Cl-Amidine are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and stability of the final product.

Mechanism of Action

BB-Cl-Amidine exerts its effects by irreversibly inhibiting peptidyl arginine deiminases 1 through 4. This inhibition prevents the citrullination of arginine residues in proteins, thereby modulating various cellular processes. The compound has been shown to inhibit the formation of neutrophil extracellular traps and reduce the production of pro-inflammatory cytokines . Additionally, BB-Cl-Amidine induces endoplasmic reticulum stress and apoptosis in certain cancer cells by downregulating glucose-regulated protein 78 and upregulating DNA damage inducible transcript 3 .

Comparison with Similar Compounds

Core Structural Features

The benzimidazole scaffold is a common feature among analogs, but substituents and side chains dictate pharmacological profiles:

Compound Name / ID Key Structural Features Biological Activity
Target Compound (PD121672) 1H-Benzimidazol-2-yl, chloroethylidene-amino-butyl, 4-phenylbenzamide PAD inhibition (putative)
N-[4-(1H-benzimidazol-2-yl)-phenyl]-2-chloroacetamide () 1H-Benzimidazol-2-yl, chloroacetamide Anthelmintic (comparable to albendazole)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine () Thiazole core, chlorophenyl, dimethylaminobenzylidene Kinase inhibition (e.g., CDK inhibitors)
N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine () Thiazole-benzimidazole hybrid, nitrobenzylidene Antitubercular, antimicrobial
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-(1H-benzimidazol-2-yl)-4-(phenylamino)butanamide (Compound 18, ) Pyrrolidine-benzimidazole hybrid, phenylamino side chain Antibacterial (MIC: 0.98 μg/cm³)

Structure-Activity Relationships (SAR)

  • Chlorine Substituents :
    • Chloroacetamide () and chlorophenyl () groups enhance electrophilicity, improving binding to parasitic or enzymatic targets. The target compound’s chloroethylidene may similarly stabilize inhibitor-enzyme interactions .
  • Hybrid Scaffolds :
    • Thiazole-benzimidazole hybrids () and pyrrolidine derivatives () demonstrate that heterocyclic integrations broaden activity spectra but may reduce selectivity .

Biological Activity

N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide, commonly referred to as BB-Cl-Amidine, is a potent and selective inhibitor of peptidylarginine deiminases (PADs), specifically targeting isoforms 1 to 4. This compound has garnered significant attention due to its biological activity, particularly in the context of various diseases where PADs play a critical role.

  • Molecular Formula : C26H26ClN5O
  • Molecular Weight : 460.0 g/mol
  • Structure : The compound features a complex structure that enhances its stability and cellular uptake compared to its predecessor, Cl-amidine.

BB-Cl-Amidine functions by irreversibly inhibiting PAD enzymes, which are responsible for the post-translational modification known as citrullination. This process is crucial in various physiological functions, including gene regulation and immune response modulation. The inhibition occurs through the formation of a covalent bond between BB-Cl-Amidine and a cysteine residue in the active site of PADs, effectively blocking their enzymatic activity.

Table 1: Comparison of PAD Inhibitors

Compound NameStructure SimilarityUnique Features
Cl-amidineYesLess stable; lower potency compared to BB-Cl-Amidine
BB-Cl-YneYesDifferent chemical structure; specific for certain PAD isoforms
N-α-Benzoyl-N5-(2-Chloro-1-Iminoethyl)-l-Ornithine AmideYesFocused more on specific PAD isoforms; less cytotoxicity observed
O-ChloroamidineYesSimilar mechanism but less effective against all PAD isoforms

Inhibition of Neutrophil Extracellular Traps (NETs)

BB-Cl-Amidine has been shown to effectively inhibit the formation of neutrophil extracellular traps (NETs), which are critical for the immune response against pathogens. This inhibition allows researchers to investigate the role of NETs in various inflammatory diseases.

Case Studies

  • Model Organisms : In experimental models, BB-Cl-Amidine was used to elucidate the role of PADs in autoimmune diseases. The compound demonstrated a significant reduction in disease severity in models of rheumatoid arthritis by inhibiting NET formation.
  • Cancer Research : The compound has potential applications in cancer therapy due to its ability to modulate immune responses and influence tumor microenvironments. Studies have indicated that BB-Cl-Amidine can enhance the efficacy of existing cancer treatments by altering immune cell function .
  • Neurodegenerative Diseases : Research has also explored the impact of BB-Cl-Amidine on neurodegenerative conditions, where PAD activity is implicated in disease progression. The compound's ability to inhibit PADs may provide therapeutic avenues for conditions like multiple sclerosis and Alzheimer's disease.

In Vitro Studies

In vitro assays have shown that BB-Cl-Amidine has a selective inhibitory effect on PAD activity without affecting other cellular functions like hydrogen peroxide production in neutrophils. This selectivity is crucial for minimizing side effects during therapeutic applications.

Potential Research Areas

  • Therapeutic Strategies : Exploring BB-Cl-Amidine's application in combination therapies for autoimmune diseases and cancer.
  • Mechanistic Studies : Investigating the specific pathways affected by PAD inhibition in various biological contexts.
  • Development of Novel Inhibitors : Utilizing insights gained from BB-Cl-Amidine to design new compounds with improved efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.